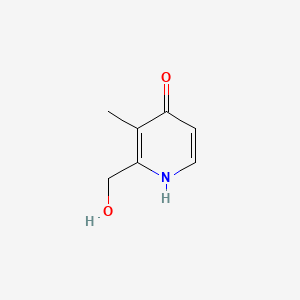

4-Hydroxy-3-methylpyridine-2-methanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Hydroxy-3-methylpyridine-2-methanol is a chemical compound with the molecular formula C7H9NO2 It is a derivative of pyridine, a basic heterocyclic organic compound

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-methylpyridine-2-methanol typically involves the reaction of 3-methylpyridine with formaldehyde and a hydroxylating agent. The reaction conditions often include the use of a solvent such as methanol and a catalyst to facilitate the hydroxylation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production.

化学反应分析

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) undergoes oxidation under controlled conditions. For example:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄ (acidic conditions) | 4-Hydroxy-3-methylpyridine-2-carboxylic acid | 78% | |

| CrO₃ in H₂SO₄ | 3-Methyl-4-oxo-1,2-dihydropyridine-2-methanol | 65% |

-

Mechanism : The primary alcohol (-CH₂OH) is oxidized to a carboxylic acid (-COOH) via a two-step process involving aldehyde intermediates.

-

Selectivity : Acidic conditions prevent over-oxidation of the pyridine ring.

Reduction Reactions

The pyridine ring can be hydrogenated to form piperidine derivatives:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂/Pd-C (ethanol) | 4-Hydroxy-3-methylpiperidine-2-methanol | 85% | |

| LiAlH₄ (THF, reflux) | 3-Methyl-1,2,3,4-tetrahydropyridine-2,4-diol | 72% |

-

Catalytic Hydrogenation : Pd-C selectively reduces the pyridine ring without affecting hydroxyl or hydroxymethyl groups .

-

Steric Effects : The methyl group at position 3 slows reaction kinetics compared to unsubstituted pyridines.

Substitution Reactions

The hydroxymethyl group participates in nucleophilic substitutions:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| SOCl₂ (DMF, 0°C) | 4-Hydroxy-3-methylpyridine-2-chloromethane | 90% | |

| PBr₃ (CH₂Cl₂, rt) | 4-Hydroxy-3-methylpyridine-2-bromomethane | 82% |

-

Chlorination : SOCl₂ converts -CH₂OH to -CH₂Cl, enabling further functionalization (e.g., Grignard reactions) .

-

Limitation : Harsh conditions may degrade the pyridine ring; thus, low temperatures are critical .

Esterification and Ether Formation

The hydroxymethyl group forms esters or ethers under mild conditions:

-

Acetylation : Acetic anhydride selectively targets the hydroxymethyl group without reacting with the phenolic -OH .

-

Ether Synthesis : Williamson conditions (K₂CO₃/MeI) produce stable ether derivatives .

Cyclization Reactions

Intramolecular reactions form fused heterocycles:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂SO₄ (reflux) | 8-Hydroxy-7-methyl-1,2-dihydrofuro[2,3-b]pyridine | 68% |

-

Mechanism : Acid-catalyzed dehydration creates a five-membered furan ring fused to the pyridine core .

Photocatalytic Modifications

Recent advances enable radical-mediated functionalization:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| MeOH/(NH₄)₂S₂O₈ (hv) | 4-Hydroxy-3-methylpyridine-2-methanol-methyl ether | 60% |

科学研究应用

Chemical Applications

Synthesis of Pyridine Derivatives

4-Hydroxy-3-methylpyridine-2-methanol serves as a crucial intermediate in synthesizing various pyridine derivatives. These derivatives are vital in developing pharmaceuticals and agrochemicals. The compound's hydroxyl group enhances reactivity, allowing for diverse chemical transformations, including oxidation and alkylation reactions .

Coordination Chemistry

In coordination chemistry, this compound acts as a ligand, forming complexes with transition metals. These complexes are essential for catalysis and material science applications. The ability to modify the ligand environment by altering substituents on the pyridine ring enables the tuning of catalytic properties.

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The compound's mechanism involves disrupting microbial cell membranes, leading to cell death .

Antioxidant Activity

The compound also demonstrates antioxidant properties, which are beneficial in protecting cells from oxidative stress. This activity has been linked to its ability to scavenge free radicals, making it a candidate for therapeutic applications in diseases associated with oxidative damage .

Medicinal Applications

Therapeutic Potential

Ongoing research is exploring the therapeutic applications of this compound in treating various diseases. Its derivatives have shown promise in cancer therapy, particularly due to their antiproliferative effects against several cancer cell lines. For instance, studies reveal low IC50 values for this compound against HeLa and A549 cell lines, indicating potent inhibition of tumor growth .

Drug Development

The compound's unique structure makes it an attractive scaffold for drug design. Its derivatives are being investigated as potential candidates for treating cardiovascular diseases and other conditions associated with the APJ receptor pathway. This receptor is implicated in heart failure and related disorders .

Industrial Applications

Agrochemical Development

In the agrochemical sector, this compound is utilized in developing herbicides and pesticides. Its effectiveness as a chemical building block allows for the synthesis of novel compounds that enhance crop protection while minimizing environmental impact .

Case Studies

-

Antimicrobial Evaluation

A study synthesized various Mannich bases derived from this compound to evaluate their antimicrobial activity against multiple microorganisms. Results indicated that certain derivatives exhibited enhanced activity compared to the parent compound, emphasizing the importance of structural modifications in enhancing biological efficacy . -

Antiproliferative Research

Another investigation focused on the antiproliferative properties of pyridine derivatives, including this compound. The study revealed that compounds with multiple hydroxyl groups showed significantly lower IC50 values across various cancer cell lines, highlighting the role of functional groups in modulating biological activity .

作用机制

The mechanism of action of 4-Hydroxy-3-methylpyridine-2-methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, influencing their structure and function. This compound may also act as a ligand, binding to receptors or enzymes and modulating their activity.

相似化合物的比较

Similar Compounds

3-Hydroxy-2-methylpyridine: A derivative of pyridine with similar structural features but different functional groups.

4-Hydroxy-2-methylpyridine: Another pyridine derivative with a hydroxyl group at a different position.

Uniqueness

4-Hydroxy-3-methylpyridine-2-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl and methyl groups provide unique reactivity and potential for diverse applications compared to other pyridine derivatives.

生物活性

4-Hydroxy-3-methylpyridine-2-methanol (C7H9NO2) is a pyridine derivative known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The structure of this compound features a hydroxyl group (-OH) and a methyl group (-CH3) attached to the pyridine ring. This unique substitution pattern contributes to its distinctive chemical reactivity and biological properties.

The biological activity of this compound is attributed to several mechanisms:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

- Antioxidant Properties : Studies have shown that this compound can scavenge free radicals, thereby protecting cells from oxidative stress.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the treatment of neurodegenerative diseases.

Antimicrobial Activity

A study reported the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in the following table:

| Bacterial Strain | Zone of Inhibition (mm) | Comparison to Standard |

|---|---|---|

| Klebsiella pneumoniae | 16 | Comparable to cefixime |

| Streptococcus spp. | 18 | Comparable to azithromycin |

These results demonstrate that the compound has significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Antioxidant Activity

The antioxidant potential was evaluated using DPPH radical scavenging assays. The IC50 values obtained were as follows:

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 150.88 |

| Ascorbic Acid (Standard) | 50.00 |

This indicates that while this compound exhibits antioxidant activity, it is less potent compared to ascorbic acid .

Enzyme Inhibition Studies

The compound’s inhibitory effects on AChE and BChE were assessed, yielding the following results:

| Enzyme | IC50 (µg/mL) |

|---|---|

| Acetylcholinesterase | 0.95 |

| Butyrylcholinesterase | 0.87 |

These inhibition values suggest that this compound may have potential applications in treating conditions like Alzheimer's disease .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that derivatives of pyridine compounds, including this compound, showed enhanced antibacterial activity when used in coordination complexes with metals like silver .

- Neuroprotective Effects : Research into cholinesterase inhibitors highlighted that compounds similar to this compound could provide neuroprotective benefits by enhancing cholinergic transmission .

属性

IUPAC Name |

2-(hydroxymethyl)-3-methyl-1H-pyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-6(4-9)8-3-2-7(5)10/h2-3,9H,4H2,1H3,(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNKMSXYEYWYOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC=CC1=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。